

Application Notes and Protocols for Fungal DNA Extraction using Tetradecyltrimethylammonium Bromide (TTAB)

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Compound of Interest

Compound Name: *Tetradecyltrimethylammonium
bromide*

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Introduction

The extraction of high-quality genomic DNA from fungi is a critical first step for a wide range of molecular applications, including polymerase chain reaction (PCR), sequencing, and phylogenetic analysis. Fungal cell walls, rich in polysaccharides like chitin and glucans, present a significant challenge for efficient cell lysis and DNA purification. Cationic detergents, such as **tetradecyltrimethylammonium bromide (TTAB)**, are effective agents for disrupting fungal cell membranes and separating DNA from contaminating polysaccharides.

This document provides a detailed protocol for fungal DNA extraction using a TTAB-based method. While many established protocols utilize the closely related compound cetyltrimethylammonium bromide (CTAB), TTAB, with its 14-carbon alkyl chain, can also be effectively employed. The underlying principle of both methods is the ability of the cationic detergent to form complexes with proteins and most polysaccharides, which can then be removed from the solution, leaving the DNA to be precipitated. This protocol is adapted from well-established CTAB methods for fungal DNA extraction.^{[1][2][3][4][5][6][7][8]}

Principle of the Method

The TTAB-based DNA extraction method relies on the lytic action of the cationic detergent TTAB in a high-salt buffer. The buffer helps to maintain the stability of the DNA and aids in the removal of proteins and other cellular debris. TTAB solubilizes cell membranes and forms insoluble complexes with most polysaccharides and proteins at low salt concentrations. By adjusting the salt concentration, DNA can be selectively precipitated. The protocol involves cell lysis, removal of contaminants with an organic extraction, and precipitation and washing of the DNA.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from fungal DNA extraction protocols using cationic detergents like CTAB, which are expected to be comparable when using TTAB. The actual yield and purity can vary depending on the fungal species, the age of the culture, and the starting material (mycelia vs. spores).

Parameter	Typical Range	Notes
DNA Yield	60 µg – 230 µg per 200 mg of wet fungal mass[5]	Yield can be significantly influenced by the efficiency of cell wall disruption.
DNA Purity (A260/A280)	1.8 – 2.0	A ratio of ~1.8 is generally considered pure for DNA. Lower ratios may indicate protein contamination.
DNA Purity (A260/A230)	> 2.0	Ratios lower than 2.0 may indicate contamination with polysaccharides or other organic compounds.
Processing Time	2.5 – 4 hours	The duration can vary based on incubation times and the number of samples being processed.[5]

Experimental Protocol

This protocol is a comprehensive guide for extracting high-quality genomic DNA from fungal mycelium using a TTAB-based lysis buffer.

Materials and Reagents

- Fungal Mycelium: Freshly harvested or stored at -80°C.
- Liquid Nitrogen: For grinding frozen mycelium.
- Sterile Mortar and Pestle
- Microcentrifuge Tubes (1.5 mL and 2.0 mL)
- Microcentrifuge
- Water Bath or Heating Block (65°C)
- Pipettes and Sterile Pipette Tips
- TTAB Extraction Buffer:
 - 2% (w/v) **Tetradecyltrimethylammonium Bromide (TTAB)**
 - 100 mM Tris-HCl (pH 8.0)
 - 20 mM EDTA (pH 8.0)
 - 1.4 M NaCl
 - 1% (w/v) Polyvinylpyrrolidone (PVP) (optional, aids in removing polyphenols)
 - Prepare fresh and pre-heat to 65°C before use.
- 2-Mercaptoethanol (add to TTAB buffer just before use to a final concentration of 0.2% v/v)
- Chloroform:Isoamyl Alcohol (24:1 v/v)
- Isopropanol (ice-cold)

- 70% Ethanol (ice-cold)
- TE Buffer (pH 8.0):
 - 10 mM Tris-HCl (pH 8.0)
 - 1 mM EDTA (pH 8.0)
- RNase A (10 mg/mL)

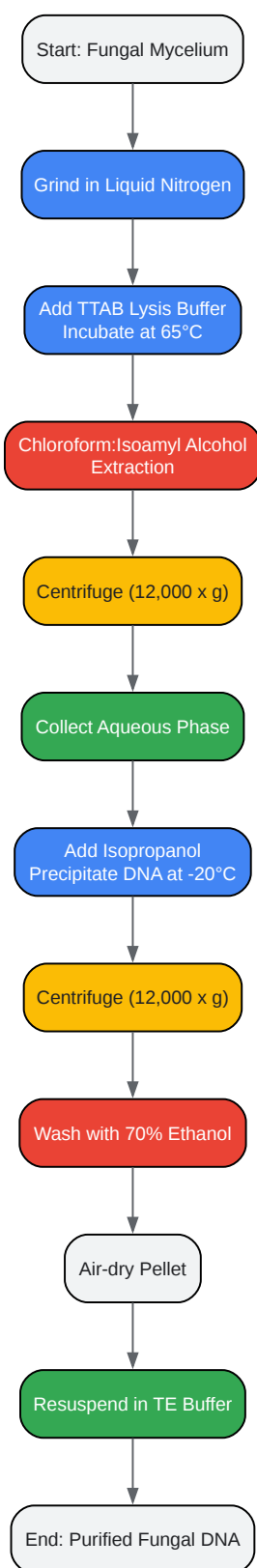
Procedure

- Sample Preparation and Cell Lysis:
 1. Harvest approximately 100-200 mg of fresh or frozen fungal mycelium.
 2. Freeze the mycelium in liquid nitrogen and immediately grind it into a fine powder using a pre-chilled sterile mortar and pestle.
 3. Transfer the powdered mycelium to a 2.0 mL microcentrifuge tube.
 4. Add 700 μ L of pre-heated (65°C) TTAB Extraction Buffer (with 2-mercaptoethanol added).
 5. Vortex briefly to mix and incubate at 65°C for 30-60 minutes in a water bath or heating block. Invert the tubes every 10-15 minutes to ensure thorough mixing.
- Organic Extraction:
 1. After incubation, cool the tubes to room temperature.
 2. Add an equal volume (700 μ L) of chloroform:isoamyl alcohol (24:1).
 3. Mix gently by inverting the tubes for 5-10 minutes to form an emulsion. Caution: Do not vortex vigorously as this can shear the genomic DNA.
 4. Centrifuge at 12,000 x g for 10 minutes at 4°C.
 5. Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube, avoiding the protein layer at the interface and the lower organic phase.

- DNA Precipitation:
 1. Add 0.7 volumes (approximately 490 μ L) of ice-cold isopropanol to the aqueous phase.
 2. Mix gently by inverting the tube until a white, stringy DNA precipitate is visible.
 3. Incubate at -20°C for at least 30 minutes to enhance precipitation.
 4. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
- DNA Washing and Resuspension:
 1. Carefully decant the supernatant without disturbing the DNA pellet.
 2. Wash the pellet by adding 1 mL of ice-cold 70% ethanol.
 3. Centrifuge at 10,000 x g for 5 minutes at 4°C.
 4. Carefully decant the ethanol and air-dry the pellet for 10-15 minutes at room temperature.
Do not over-dry the pellet as it can be difficult to resuspend.
 5. Resuspend the DNA pellet in 50-100 μ L of TE Buffer. To aid in resuspension, you can incubate the tube at 55-60°C for 10 minutes.
 6. (Optional) For applications sensitive to RNA contamination, add 1 μ L of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.
- DNA Quality and Quantity Assessment:
 1. Determine the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm, 280 nm, and 230 nm.
 2. Visualize the integrity of the DNA by running an aliquot on a 1% agarose gel. High molecular weight DNA should appear as a single, sharp band.

Visualizations

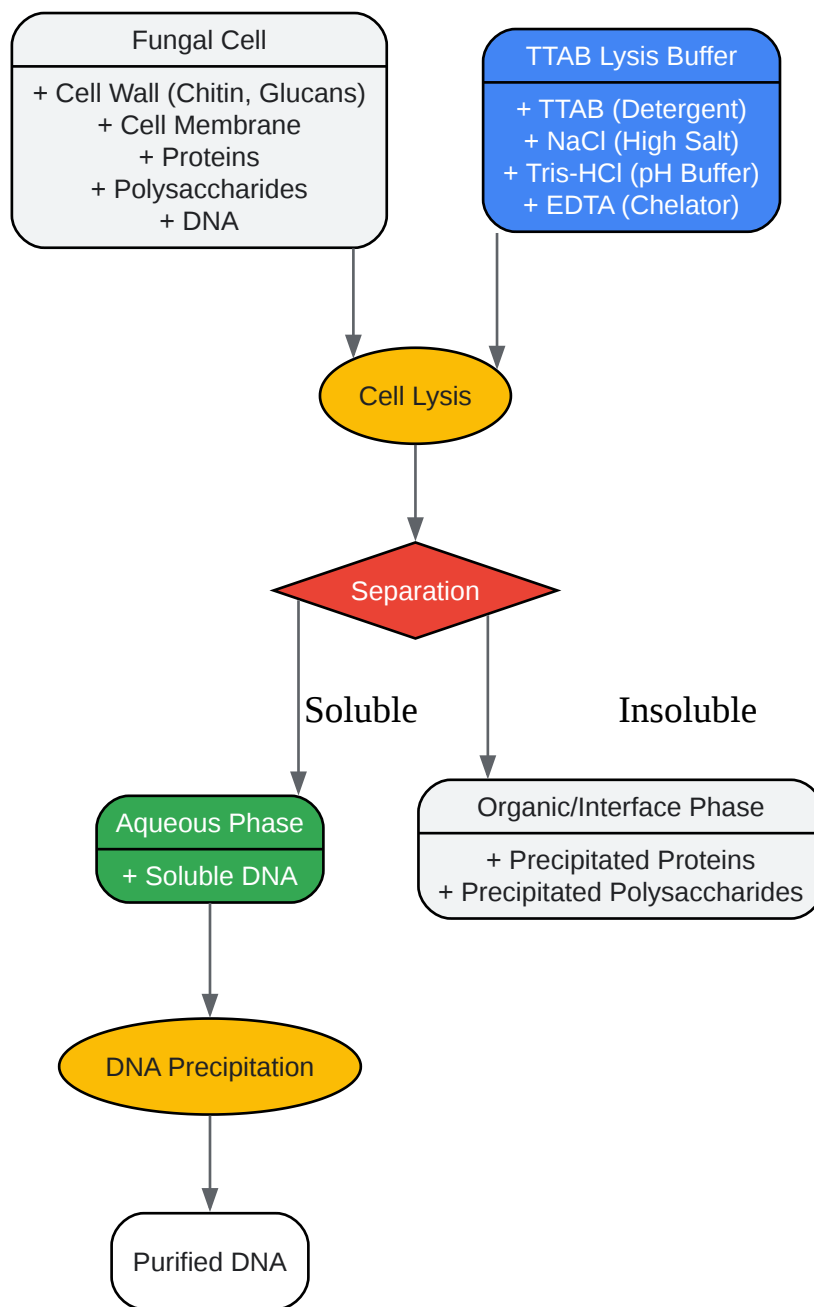
Experimental Workflow



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Caption: Workflow for Fungal DNA Extraction using TTAB.

Logical Relationship of TTAB Method Components



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Caption: Mechanism of TTAB-based DNA purification.

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